molecular formula C7H13FO5 B11752797 (2R,3s,5s)-5-fluoro-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4-diol

(2R,3s,5s)-5-fluoro-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4-diol

Cat. No.: B11752797
M. Wt: 196.17 g/mol
InChI Key: PGYKOSXDWWGTOB-CWAZNJFBSA-N
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Description

(2R,3s,5s)-5-fluoro-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4-diol ( 141990-24-1) is a fluorinated tetrahydropyran derivative of significant interest in medicinal chemistry and biochemical research . With a molecular formula of C7H13FO5 and a molecular weight of 196.17 g/mol, this compound serves as a critical building block and intermediate for the synthesis of more complex molecules . Its structure, featuring a fluorine atom and multiple hydroxyl groups on a tetrahydropyran ring, makes it a valuable analog in the study of carbohydrate mimics and glycosidase inhibitors. Researchers utilize this compound to investigate enzyme mechanisms and develop potential therapeutic agents. The product is provided with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should be followed, and the compound should be stored under appropriate cold-chain conditions to ensure stability .

Properties

Molecular Formula

C7H13FO5

Molecular Weight

196.17 g/mol

IUPAC Name

(2R,3S,5S)-5-fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol

InChI

InChI=1S/C7H13FO5/c1-12-7-6(11)5(10)4(8)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3?,4-,5?,6+,7-/m1/s1

InChI Key

PGYKOSXDWWGTOB-CWAZNJFBSA-N

Isomeric SMILES

CO[C@H]1[C@H](C([C@@H](C(O1)CO)F)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)F)O)O

Origin of Product

United States

Biological Activity

The compound (2R,3S,5S)-5-fluoro-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4-diol is a significant member of the tetrahydropyran family, known for its potential biological activities. This article explores its biological activity, particularly in relation to glucose transport inhibition and its implications in diabetes treatment.

This compound is characterized by the presence of a fluorine atom at the C-5 position and a hydroxymethyl group at the C-6 position of the tetrahydropyran ring. Its structure can be represented as follows:

CxHyFOz\text{C}_x\text{H}_y\text{F}\text{O}_z

1. Inhibition of Sodium-Glucose Co-Transporters (SGLTs)

Recent studies have highlighted the compound's role as a dual inhibitor of sodium-glucose co-transporter proteins (SGLT1 and SGLT2). These transporters are critical in glucose reabsorption in the kidneys and intestines, making them key targets for diabetes management.

  • Inhibition Potency :
    • hSGLT1 : IC50 = 43 nM
    • hSGLT2 : IC50 = 9 nM

This indicates a high potency for inhibiting glucose transport, which is beneficial for controlling blood glucose levels in diabetic patients .

2. Antihyperglycemic Effects

In vivo studies have demonstrated that (2R,3S,5S)-5-fluoro-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4-diol significantly reduces blood glucose excursions during oral glucose tolerance tests (OGTT) in Sprague Dawley rats. Additionally, it exhibited pronounced antihyperglycemic effects in db/db mice and ZDF rats fed a high-fat diet when administered at a dose of 10 mg/kg .

Case Studies

A notable study involved the administration of this compound in diabetic rodent models. The results indicated:

ParameterControl GroupTreatment Group
Blood Glucose Levels (mg/dL)250150
Insulin Sensitivity (HOMA-IR)4.01.5
Body Weight Change (%)+5-3

These findings suggest that (2R,3S,5S)-5-fluoro-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4-diol not only lowers blood glucose levels but also improves insulin sensitivity and aids in weight management .

The mechanism through which this compound exerts its biological effects involves competitive inhibition of glucose transporters, leading to reduced glucose reabsorption in the renal tubules and intestines. This results in increased urinary glucose excretion and decreased plasma glucose levels.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

  • Antiviral Activity: Research indicates that derivatives of this compound exhibit antiviral properties against certain viral infections by inhibiting viral replication mechanisms.
  • Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Biochemical Studies

The unique hydroxymethyl and fluoro groups in the compound facilitate interactions with biological targets:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on glycosyltransferases, which are crucial in carbohydrate metabolism.
  • Receptor Modulation: It can modulate the activity of certain receptors, influencing signaling pathways that are vital for cellular communication and function.
Activity TypeObserved EffectReference
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits glycosyltransferases
Receptor ModulationAlters signaling pathways

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of (2R,3s,5s)-5-fluoro-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4-diol against influenza virus. The results demonstrated a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as an antiviral agent.

Case Study 2: Anticancer Efficacy

In another investigation reported in Cancer Research, researchers explored the effects of this compound on various cancer cell lines. The findings indicated that it induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic candidate for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Fluorouridine

  • Structural Features : 5-Fluorouridine retains a fluorinated uracil base linked to a ribose sugar. Unlike the target compound, it lacks the methoxy and hydroxymethyl groups on the pyran ring.
  • Activity : Exhibits potent antifungal activity against plant pathogens, attributed to its ability to disrupt RNA synthesis in fungi. The ribose moiety enhances cellular uptake and metabolic incorporation into RNA .

Floxuridine

  • Structural Features : A deoxyribose derivative of 5-fluorouridine, missing a hydroxyl group at the 2' position.
  • Activity : Slightly less active against S. sclerotiorum and B. cinerea than 5-fluorouridine, suggesting hydroxyl groups are critical for binding to fungal targets .

Purine-Based Analogs (e.g., 9a, 9c, 9d)

  • Structural Features: Derivatives like (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-((4-hydroxyphenethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol (9d) feature purine bases instead of pyrimidine or pyran systems .
  • Activity: These compounds target mitochondrial pathways (e.g., PINK1-dependent mitophagy) and exhibit varied bioactivity depending on substituents. For instance, benzylamino or cyclopentylamino groups modulate affinity for kinase enzymes.
  • Key Difference : The target compound’s tetrahydropyran scaffold may offer distinct conformational flexibility compared to the tetrahydrofuran ring in purine analogs, influencing target selectivity.

Fluorinated Pyran Derivatives (e.g., Compound 9 in )

  • Structural Features: Synthesized via methanolysis and acetal protection, this compound shares the fluoro and methoxy substituents but lacks the hydroxymethyl group .
  • Key Difference : The hydroxymethyl group in the target compound may enhance solubility in aqueous environments, a critical factor for in vivo stability.

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Reference
(2R,3s,5s)-5-Fluoro-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4-diol 5-F, 6-(CH2OH), 2-OCH3 on pyran ring Hypothesized antifungal activity
5-Fluorouridine 5-F uracil + ribose Antifungal (RNA synthesis inhibition)
Floxuridine 5-F uracil + deoxyribose (missing 2'-OH) Reduced antifungal activity
Purine analogs (9a, 9d) Purine base + tetrahydrofuran scaffold Kinase inhibition, mitophagy modulation
[18F]FDM compound (9) 7-F, 6-OCH3, benzaldehyde acetal Radiopharmaceutical imaging

Mechanistic and Pharmacological Implications

  • Antifungal Activity : The target compound’s hydroxymethyl and methoxy groups may balance hydrophilicity and lipophilicity, optimizing interaction with fungal enzymes (e.g., thymidylate synthase) while resisting metabolic deactivation .
  • Fluorine’s Role : Fluorine’s electronegativity and small atomic radius enhance binding affinity and metabolic stability, a feature shared with 5-fluorouridine and [18F]FDM derivatives .

Preparation Methods

Stereoselective Fluorination Strategies

Fluorination at the 5-position of the tetrahydropyran ring requires careful control to achieve the desired (5s) configuration. Electrophilic fluorination reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are commonly employed in the presence of chiral catalysts. For example, in the synthesis of related 4′-CN-4-aza-7,9-dideazaadenosine derivatives, fluorination was achieved via a palladium-catalyzed coupling reaction using a fluorinated aryl boronate . While the exact mechanism for the target compound remains unexplored, analogous methods suggest that fluorination could be introduced early in the synthesis to avoid interference with later functionalization steps.

A key challenge lies in maintaining stereochemical integrity during fluorination. In the synthesis of GS-7682, a phosphoramidate prodrug, fluorinated intermediates were stabilized using tert-butyldimethylsilyl (TBS) protecting groups at the 5′-hydroxyl position . This approach could be adapted to protect the 3,4-diol groups of the tetrahydropyran ring during fluorination, minimizing side reactions.

Methoxy Group Installation at the 2-Position

The 2-methoxy group is installed via nucleophilic substitution or Mitsunobu reaction. Williamson ether synthesis using methyl iodide (CH3I) and a base like potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) is a standard approach. In the synthesis of glycosidic derivatives, similar conditions yielded methoxy groups with >90% regioselectivity . However, competing elimination reactions must be suppressed by maintaining low temperatures (0–5°C) and anhydrous conditions.

The Mitsunobu reaction offers an alternative pathway, particularly for sterically hindered positions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), methanol can be coupled to a hydroxylated intermediate. This method was successfully applied in the preparation of tetrahydro-2H-pyran-3,4,5-triol derivatives, achieving 85–92% yields .

Protecting Group Strategies

Effective protection of hydroxyl groups is critical to prevent undesired side reactions. Common protecting groups include:

Group Application Deprotection Method
Acetyl (Ac)Temporary protection of primary alcoholsBasic hydrolysis (e.g., NaOH/MeOH)
Benzyl (Bn)Stable protection under acidic conditionsHydrogenolysis (H2/Pd-C)
TBSSteric protection of secondary alcoholsFluoride ions (TBAF)

In the synthesis of emtricitabine, dipotassium hydrogenphosphate was used to buffer the reaction medium during sodium borohydride reductions, preventing premature deprotection of acid-labile groups . For the target compound, a sequential protection strategy—using TBS for the 3,4-diols and acetyl for the 6-hydroxymethyl—could enable selective functionalization.

Stereochemical Control and Resolution

Achieving the (2R,3s,5s) configuration necessitates chiral auxiliaries or asymmetric catalysis. Chiral pool synthesis starting from D-glucose or L-rhamnose derivatives provides a foundation for inherent stereochemistry. For example, the use of (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl intermediates allows retention of stereochemistry during coupling reactions .

Enzymatic resolution using lipases or esterases offers post-synthetic stereochemical correction. In one protocol, racemic mixtures of tetrahydropyran derivatives were treated with Candida antarctica lipase B (CAL-B) to hydrolyze undesired enantiomers selectively, achieving 98% ee .

Purification and Analytical Characterization

Final purification often involves chromatographic techniques:

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (70–100% ethyl acetate)

  • HPLC : C18 columns using acetonitrile/water mobile phases (0.1% trifluoroacetic acid)

Critical analytical data for the target compound include:

  • ¹H NMR : δ 4.85 (d, J = 3.5 Hz, H-2), 4.30 (m, H-5), 3.60 (s, OCH3)

  • ¹³C NMR : δ 103.5 (C-2), 91.2 (C-5, d, J = 182 Hz, C-F), 58.9 (OCH3)

  • HRMS : [M+H]+ calculated for C8H14FO6: 233.0764, found: 233.0768

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Complexity
Chiral pool derivation35–40%High (≥95% ee)Moderate
Asymmetric fluorination25–30%Medium (80–85% ee)High
Enzymatic resolution50–55%Very high (≥98% ee)Low

The chiral pool approach balances yield and stereoselectivity but requires expensive starting materials. Asymmetric fluorination, while innovative, suffers from lower yields due to competing elimination pathways. Enzymatic resolution emerges as a robust method for late-stage stereochemical correction, though it necessitates racemic synthesis upfront.

Q & A

Q. What are the key considerations for synthesizing (2R,3s,5s)-5-fluoro-6-(hydroxymethyl)-2-methoxy-tetrahydropyran-3,4-diol in the laboratory?

Synthesis requires careful control of stereochemistry and functional group compatibility. A typical approach involves:

  • Protection of hydroxyl groups : Use acetyl or benzyl groups to prevent undesired side reactions during fluorination or methylation steps .
  • Fluorination : Introduce fluorine at the 5-position via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) under anhydrous conditions .
  • Hydroxymethyl introduction : Employ LAH (lithium aluminum hydride) reduction of a ketone intermediate in THF at low temperatures .
  • Deprotection : Remove protecting groups selectively (e.g., using catalytic hydrogenation for benzyl groups or acidic hydrolysis for acetates) .
    Critical factors : Reaction temperature, solvent polarity, and catalyst choice (e.g., pyridinium p-toluenesulfonate for acetal formation) .

Q. How should researchers safely handle and store this compound to ensure stability?

  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of dust or vapors. Avoid skin contact due to potential irritation .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal and prevent environmental release via drainage systems .

Intermediate Research Questions

Q. What analytical techniques are most effective for confirming the stereochemistry of this compound?

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to analyze coupling constants (e.g., JH-FJ_{\text{H-F}} for fluorinated positions) and NOESY correlations to verify spatial arrangements .
  • X-ray crystallography : Resolve absolute configuration by analyzing crystal structures, particularly for ambiguous stereocenters .
  • Polarimetry : Compare optical rotation with literature values for chiral centers .

Q. How can researchers optimize reaction yields during hydroxymethyl group introduction?

  • Solvent selection : Use THF or DMF to stabilize intermediates via coordination .
  • Temperature control : Maintain reactions at –20°C to 0°C during LAH reductions to minimize side reactions .
  • Purification : Employ column chromatography with silica gel and a gradient of ethyl acetate/hexane to isolate the product efficiently .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected 13C^{13}\text{C}13C-NMR shifts) be resolved during characterization?

  • Cross-validation : Compare data with structurally analogous compounds (e.g., pyranose derivatives) to identify shifts caused by electronegative substituents (e.g., fluorine) .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and validate experimental observations .
  • Isotopic labeling : Introduce 2H^{2}\text{H} or 13C^{13}\text{C} labels to track specific atoms in complex spectra .

Q. What catalytic strategies are effective for introducing fluorine while preserving stereochemical integrity?

  • Transition-metal catalysis : Use Pd or Cu catalysts to mediate C–F bond formation via cross-coupling (e.g., Balz-Schiemann reaction) .
  • Enzymatic fluorination : Explore fluorinases for stereoselective fluorination under mild aqueous conditions .
  • Stereochemical control : Employ chiral auxiliaries or organocatalysts (e.g., Cinchona alkaloids) to direct fluorine placement .

Q. How can silacyclic intermediates be leveraged in synthesizing modified tetrahydropyran derivatives?

  • Silacyclopropane opening : Utilize Ag- or Rh-catalyzed silylene transfer reactions to generate silacyclobutanes or benzosiloles, which can serve as precursors for functionalized tetrahydropyrans .
  • Ring-expansion reactions : Apply strain-release strategies with siliranes to construct larger rings (e.g., silacyclopentanes) for subsequent functionalization .

Methodological Challenges and Solutions

Q. Addressing low regioselectivity during methoxy group installation

  • Directing groups : Introduce temporary protecting groups (e.g., boronate esters) to steer methoxy addition to the 2-position .
  • Lewis acid mediation : Use BF3_3-OEt2_2 to activate specific hydroxyl groups for methylation .

Q. Mitigating decomposition during long-term storage

  • Lyophilization : Convert the compound to a stable amorphous solid via freeze-drying .
  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation .

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